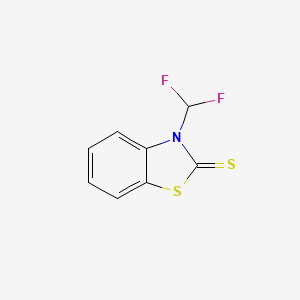

3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione

Description

3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with a difluoromethyl group at the 3-position and a thione group at the 2-position. Its molecular formula is C₈H₅F₂NS₂, with a molecular weight of 217.25 g/mol. The difluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

3-(difluoromethyl)-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NS2/c9-7(10)11-5-3-1-2-4-6(5)13-8(11)12/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXAAYIUYWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione typically involves the introduction of the difluoromethyl group into the benzothiazole framework. One common method is the reaction of benzothiazole derivatives with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale production .

Chemical Reactions Analysis

Ring-Opening S-Difluoromethylation

Under nucleophilic conditions, 2-substituted benzothiazoles undergo ring-opening S-difluoromethylation with (difluoromethyl)trimethylsilane (TMSCF₂H) and CsF in DMF. This reaction proceeds via a tandem mechanism:

-

Nucleophilic attack at the C2 position of benzothiazole.

-

Ring opening to form difluoromethyl 2-isocyanophenyl sulfides .

| Substrate (R) | Product | Yield (%) |

|---|---|---|

| SO₂Me | 3a | 70 |

| SO₂Et | 3b | 61 |

| Cl | 3c | 60 |

Conditions : TMSCF₂H (3.0 equiv), CsF (3.0 equiv), DMF, rt, 3 hours.

C-Difluoromethylation via Sulfone Reagents

Using 2-pyridylsulfonyl difluoromethyl reagents (2-PySO₂CF₂H), benzothiazoles undergo direct C-difluoromethylation at the C2 position under basic conditions (LiHMDS, CH₂Cl₂/HMPA, −78°C) . This contrasts with the ring-opening pathway observed with TMSCF₂H.

-

Substrate : 2-(methanesulfonyl)benzothiazole.

-

Product : 2-difluoromethyl benzothiazole (6g ).

-

Yield : 78%.

Mechanistic Insights

-

Difluorocarbene Generation : SCDA undergoes thermal decarboxylation to produce difluorocarbene (:CF₂), which reacts with thiols or nitrogen nucleophiles .

-

Radical Pathways : In photoredox catalysis, CF₃ radicals generated from sulfonium salts (e.g., Umemoto’s reagent) can add to alkenes, forming carbocations that trap nucleophiles . While not directly observed for this compound, analogous mechanisms may apply.

Stability and Byproduct Formation

-

Disulfide Byproducts : At scale (10 mmol), trace disulfides form due to oxidative coupling of thiol intermediates .

-

Temperature Sensitivity : Reactions below 65°C show reduced efficiency, while higher temperatures (120°C) alter regioselectivity in azole difluoromethylation .

Comparative Analysis of Reagents

| Reagent | Pathway | Key Product | Yield Range (%) |

|---|---|---|---|

| SCDA + K₂CO₃ | N-Difluoromethylation | Benzothiazole-2-thione | 46–93 |

| TMSCF₂H + CsF | Ring-opening | Isocyanophenyl sulfides | 53–70 |

| 2-PySO₂CF₂H | C-Difluoromethylation | 2-Difluoromethyl benzothiazole | 59–78 |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

- Antimicrobial Properties : Benzothiazole derivatives, including 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione, are known for their antimicrobial effects. Studies have demonstrated that benzothiazole-based compounds can exhibit significant antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents .

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets associated with inflammation. Research has highlighted the anti-inflammatory potential of benzothiazole derivatives through mechanisms involving the inhibition of specific enzymes like COX-2, which is crucial for pain and inflammation management .

- Anticancer Activity : Benzothiazole derivatives have shown promise in targeting various cancer types. The compound can potentially inhibit cancer cell proliferation and induce apoptosis in tumor cells. Its efficacy against different cancers such as breast and lung cancer has been noted in several studies .

Synthetic Utility

The synthetic versatility of this compound is notable in organic synthesis.

- Building Block for Complex Molecules : The compound serves as a valuable intermediate in the synthesis of more complex molecules. It can participate in various reactions such as cycloadditions and multicomponent reactions, leading to the formation of diverse chemical entities with potential biological activity .

- Difluoromethylation Reactions : Recent studies have focused on the difluoromethylation of benzothiazoles using this compound as a precursor. The difluoromethyl group (CF₂H) is a lipophilic bioisostere that can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the 2,3-dihydrobenzothiazole-2-thione family. Key analogs include:

Key Observations :

- Fluorine vs. Methyl/Methoxy : The difluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or methoxy groups, influencing electronic distribution and binding interactions .

- Halogenation : Bromo- and fluoro-substituted analogs () exhibit higher molecular weights and distinct reactivity, often enhancing antimicrobial or antiparasitic activity .

Physicochemical Properties

Impact of Fluorine : The difluoromethyl group increases LogP by ~0.7 compared to the methyl analog, improving membrane permeability but reducing aqueous solubility .

Biological Activity

3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione (DFMBT) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of DFMBT, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

DFMBT is characterized by the molecular formula C8H5F2NS2 and a molecular weight of approximately 221.26 g/mol. It contains a difluoromethyl group which enhances its lipophilicity and may influence its biological interactions. The compound is part of a broader class of benzothiazole derivatives known for various pharmacological effects.

Biological Activities

DFMBT has been investigated for multiple biological activities, including:

Synthesis and Mechanisms

The synthesis of DFMBT typically involves the difluoromethylation of benzothiazole derivatives. Recent advancements in difluoromethylation techniques have facilitated the production of various substituted benzothiazoles, including DFMBT. These methods often employ reagents like (difluoromethyl)trimethylsilane under nucleophilic conditions .

Case Studies and Research Findings

Several studies have explored the biological profiles of benzothiazole derivatives, providing insights into the potential applications of DFMBT:

- Antimicrobial Studies : A study examining various benzothiazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While DFMBT was not specifically tested, its structural analogs showed promising results .

- Anticancer Activity : Research into related benzothiazole compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. These studies suggest that DFMBT could exhibit similar anticancer effects, warranting further investigation .

- Metabolic Studies : The interaction of DFMBT with CYP2C19 highlights its potential role in drug metabolism, which could affect the pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for evaluating its safety and efficacy in therapeutic applications .

Table 1: Biological Activities of Benzothiazole Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Benzothiazole derivatives | Inhibition of bacterial growth |

| Anticancer | Various benzothiazoles | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | DFMBT | Inhibition of CYP2C19 with AC50 = 1.6 µM |

Table 2: Synthesis Methods for DFMBT

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | (Difluoromethyl)trimethylsilane | 70% |

| Cycloaddition | GaCl3-catalyzed reactions | 90% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione, and how is reaction optimization achieved?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving difluoromethyl precursors and thiourea derivatives. Key steps include:

- Solvent selection : Ethanol or methanol as solvents for reflux conditions (6–8 hours) .

- Catalysts : Use of KOH or thiocarbohydrazide to promote cyclization .

- Purification : Recrystallization from methanol or ethanol to isolate pure crystals .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (80–100°C) or stoichiometry to improve yields .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR spectroscopy : Identify thione (C=S) stretches (~1200–1250 cm⁻¹) and difluoromethyl (C-F) vibrations (~1100–1150 cm⁻¹) .

- NMR : ¹H NMR for aromatic protons (δ 7.0–8.0 ppm) and ¹⁹F NMR for difluoromethyl groups (δ -110 to -120 ppm) .

- Elemental analysis : Validate %C, %H, %N, and %S against calculated values (deviation <0.4% indicates purity) .

Q. How does the compound react with nucleophiles or electrophiles under varying conditions?

- Methodological Answer :

- Nucleophilic substitution : React with aryl halides in DMF using NaH as a base to form S-alkylated derivatives .

- Electrophilic addition : Bromination or nitration at the benzothiazole ring requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) to avoid over-functionalization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Geometry optimization : Use B3LYP/6-31G* basis sets to model molecular structure and compare with X-ray data .

- HOMO-LUMO analysis : Calculate energy gaps (e.g., ~4–5 eV) to predict charge-transfer behavior and reactivity .

- Vibrational spectra : Simulate IR/Raman spectra and validate against experimental data to resolve assignment ambiguities .

Q. What strategies are employed in molecular docking studies to evaluate its potential bioactivity?

- Methodological Answer :

- Target selection : Use enzymes like α-glucosidase or bacterial proteases (e.g., PDB: 3H7) based on structural homology .

- Docking software : AutoDock Vina or Schrödinger Suite with flexible ligand parameters .

- Pose validation : Compare binding energies (ΔG < -8 kcal/mol) and hydrogen-bonding interactions with co-crystallized ligands (e.g., 9c in ) .

Q. How are crystallographic challenges (e.g., twinning, low resolution) addressed during structural determination?

- Methodological Answer :

- Data collection : Use high-flux synchrotron sources to improve resolution (<1.0 Å) .

- Refinement tools : SHELXL for small-molecule refinement; TWINLAW for twinned data .

- Validation : Check Rint (<5%) and R-factors (R1 < 0.05) to ensure model accuracy .

Q. How do structural modifications influence its antimicrobial activity, and what in vitro assays are used?

- Methodological Answer :

- SAR studies : Introduce substituents (e.g., halogens, methyl groups) at the 4-position of the benzothiazole ring to enhance lipophilicity and membrane penetration .

- Assays : Broth microdilution (MIC ≤ 25 µg/mL) against S. aureus or C. albicans; time-kill curves to assess bactericidal/fungicidal effects .

Q. How are contradictions between experimental and computational data resolved (e.g., bond lengths, spectral shifts)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.